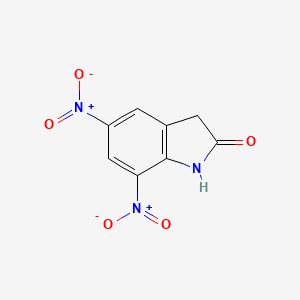

5,7-Dinitrooxindole

説明

Contextualization of Oxindole (B195798) Scaffolds in Organic Chemistry Research

The oxindole scaffold, chemically known as 1,3-dihydro-2H-indol-2-one, is a privileged structural motif in organic chemistry. nih.govnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrolidone ring, is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds. nih.govnih.gov Its derivatives are noted for a wide range of biological activities, making them attractive targets for synthesis. researchgate.netresearchgate.net

The significance of the oxindole core lies in its versatility as a synthetic intermediate and its presence in bioactive molecules. nih.gov The C-3 position of the oxindole ring is particularly important, as its substitution pattern and stereochemistry can dramatically influence the biological function of the resulting molecule. nih.gov Consequently, the development of novel methods to synthesize functionalized oxindoles remains a high-priority area in synthetic organic chemistry. nih.gov Researchers have explored numerous strategies, including transition-metal-catalyzed methodologies and domino cyclization reactions, to construct diverse and complex oxindole-based structures. nih.gov These efforts aim to build libraries of compounds for drug discovery and to access unique molecular frameworks like spiro-oxindoles, which are prevalent in medicinal chemistry. researchgate.netresearchgate.netrsc.org

Historical Development of Nitration Reactions in Oxindole Chemistry

The introduction of nitro groups onto aromatic rings, or nitration, is a fundamental and historically significant reaction in organic chemistry. rushim.ru The first reported nitration of benzene dates back to 1834. rushim.ru Over time, methods using mixed nitric and sulfuric acids became standard for preparing aromatic nitro compounds. rushim.ru

In the context of oxindole chemistry, nitration has been employed to create functionalized derivatives for further synthetic elaboration. The direct nitration of the parent oxindole molecule allows for the introduction of nitro groups onto the benzene ring. A key study by Coutts, Hindmarsh, and Mah detailed the preparation of nitro-substituted oxindoles. cdnsciencepub.comcdnsciencepub.com They demonstrated that by carefully controlling reaction conditions, such as temperature, different isomers could be selectively synthesized.

Specifically, the synthesis of 5,7-dinitrooxindole was achieved by nitrating oxindole at a slightly elevated temperature compared to the synthesis of the mononitro derivative. cdnsciencepub.com A solution of oxindole in concentrated sulfuric acid was cooled, and fuming nitric acid was added dropwise. cdnsciencepub.com Maintaining the reaction at +5°C led to the formation of the dinitro product. cdnsciencepub.com This process underscores the reactivity of the oxindole ring system towards electrophilic aromatic substitution and highlights the methodological advancements that allow for the controlled synthesis of polysubstituted derivatives like this compound.

Contemporary Relevance of Dinitrooxindole Architectures in Chemical Science

The this compound compound is more than a synthetic curiosity; it serves as a valuable intermediate in modern organic synthesis. cymitquimica.comgithub.com The presence of two nitro groups significantly influences the electronic properties of the oxindole ring system, making it a versatile building block for constructing more complex molecules. cymitquimica.com For instance, this compound has been used as a reactant in the synthesis of substituted heterobicyclic pyrimidines, which are investigated for their potential therapeutic applications. googleapis.com

Modern synthetic chemistry continues to explore novel nitration methods for oxindoles, moving beyond traditional mixed-acid systems. Recent research has focused on developing metal-free radical nitration techniques. acs.orghud.ac.uk These methods often utilize reagents like tert-butyl nitrite (B80452) (t-BuONO) as both an oxidant and a nitrating agent, providing a more direct and potentially greener pathway to 3-nitro-2-oxindoles. hud.ac.uk While these methods focus on the C-3 position, the foundational importance of aromatic nitration to create scaffolds like this compound remains. The continued interest in nitro-functionalized oxindoles is driven by their utility as precursors for a wide range of nitrogen-containing compounds, which are crucial in the chemical industry and drug discovery. researchgate.net

Research Data on this compound

The following table summarizes key physicochemical and spectroscopic data for this compound as reported in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₅ | cdnsciencepub.com |

| Melting Point | 248-250 °C | cdnsciencepub.com |

| Appearance | Pale brown solid | cdnsciencepub.com |

| Infrared (IR) Spectrum (Nujol mull, cm⁻¹) | 3200 (NH), 1751 (C=O), 1534 (NO₂), 1340 (NO₂), 842 (NO₂) | cdnsciencepub.com |

| Mass Spectrum (m/e, % relative abundance) | 223 (M⁺, 100), 206 (11), 205 (17), 176 (20) | cdnsciencepub.com |

| ¹H NMR Spectrum (DMSO-d₆, τ) | 6.18 (s, 2, CH₂), 1.28 & 1.58 (two 1-proton collapsed doublets, J = 1.9, aromatic), -1.7 (broad s, 1, NH) | cdnsciencepub.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dinitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O5/c12-7-2-4-1-5(10(13)14)3-6(11(15)16)8(4)9-7/h1,3H,2H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIHEPCCFSIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378436 | |

| Record name | 5,7-Dinitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30490-21-2 | |

| Record name | 5,7-Dinitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dinitrooxindole

Strategies for the Preparation of 5,7-Dinitrooxindole

The synthesis of this compound can be achieved through various methods, primarily involving the nitration of an oxindole (B195798) precursor. The approaches range from direct nitration to more controlled, regioselective methods.

Direct Nitration Procedures

The most direct method for synthesizing this compound is the nitration of oxindole using a potent nitrating agent. Research has demonstrated that treating oxindole with a mixture of fuming nitric acid and concentrated sulfuric acid leads to the formation of this compound. cdnsciencepub.comcdnsciencepub.com This reaction proceeds by introducing two nitro groups onto the aromatic ring of the oxindole molecule.

In a typical procedure, oxindole is added to concentrated sulfuric acid at a low temperature, followed by the dropwise addition of fuming nitric acid. cdnsciencepub.com The reaction mixture is then carefully warmed and subsequently poured onto ice to precipitate the product. This method, while direct, often results in a mixture of nitrated products, including 5-nitrooxindole (B181547) and 7-nitrooxindole (B1312400), alongside the desired 5,7-dinitro derivative. cdnsciencepub.comcdnsciencepub.com The separation of these products can be achieved through fractional crystallization.

Table 1: Conditions for Direct Nitration of Oxindole

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

|---|

Regioselective Synthesis of Nitro-Oxindole Derivatives as Precursors

A more controlled approach to synthesizing this compound involves the nitration of mono-nitrooxindole precursors. This two-step process allows for greater regioselectivity. The initial step is the synthesis of either 5-nitrooxindole or 7-nitrooxindole.

Synthesis of 5-Nitrooxindole: This precursor can be prepared by nitrating oxindole with potassium nitrate (B79036) in concentrated sulfuric acid at a controlled low temperature. cdnsciencepub.com

Synthesis of 7-Nitrooxindole: The preparation of 7-nitrooxindole is achieved by nitrating oxindole under slightly different conditions, which favor substitution at the 7-position. cdnsciencepub.com

Once the mono-nitrooxindole is isolated and purified, it can be subjected to a second nitration step using a stronger nitrating agent, such as fuming nitric acid in sulfuric acid, to introduce the second nitro group and yield this compound. cdnsciencepub.com For instance, the nitration of 5-nitrooxindole under these conditions will add a nitro group at the 7-position, and conversely, nitrating 7-nitrooxindole will result in substitution at the 5-position.

Reaction Pathways Involving the Dinitrooxindole Moiety

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups and the inherent reactivity of the oxindole scaffold.

Mechanistic Investigations of Electrophilic Aromatic Substitution on Oxindole Systems

The substitution pattern observed in the nitration of oxindole is governed by the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.comwikipedia.org The oxindole ring system contains both an activating and a deactivating group attached to the aromatic ring.

Activating Influence: The nitrogen atom of the lactam ring is an activating, ortho, para-director because it can donate its lone pair of electrons into the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution. wikipedia.org This effect increases the electron density at positions 5 and 7.

Deactivating Influence: The carbonyl group of the lactam is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

In the case of oxindole, the powerful activating effect of the nitrogen atom dominates, directing incoming electrophiles, such as the nitronium ion (NO₂⁺), to the ortho (position 7) and para (position 5) positions relative to the nitrogen. nih.gov The first nitration step yields a mixture of 5-nitro and 7-nitrooxindole. The presence of one electron-withdrawing nitro group deactivates the ring, making the second nitration require harsher conditions (e.g., fuming nitric acid). cdnsciencepub.com The second nitro group is then directed to the remaining activated position (7 or 5, respectively), resulting in the 5,7-disubstituted product. The reaction proceeds through a two-step mechanism: attack of the electrophile by the pi-bond of the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Reduction Reactions of Nitro Groups within the this compound Framework

The two nitro groups on the this compound framework are susceptible to reduction, providing a pathway to various amino derivatives. A variety of reducing agents can be employed to convert aromatic nitro compounds into amines. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing nitro groups to primary amines. commonorganicchemistry.com

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classical methods for this transformation. scispace.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent. scispace.com

Transfer Hydrogenation: Using a source of hydrogen like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also achieve reduction. scispace.com

For polynitroaromatic compounds, selective reduction of one nitro group can sometimes be achieved using specific reagents like sodium sulfide (B99878) or polysulfide. stackexchange.com This selective reduction in dinitro systems often depends on the electronic and steric environment of each nitro group. stackexchange.com Applying these methods to this compound would be expected to yield 5,7-diaminooxindole under strong reducing conditions, or potentially mono-amino-mono-nitro derivatives under carefully controlled or selective conditions.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Product Functional Group | Notes |

|---|---|---|

| H₂/Pd/C or Raney Nickel | Amine (-NH₂) | General and efficient method. commonorganicchemistry.com |

| Fe, Zn, or Sn with HCl | Amine (-NH₂) | Classic method, often used in industrial scale. scispace.com |

| SnCl₂ | Amine (-NH₂) | A milder alternative to metal/acid systems. scispace.com |

| Sodium Sulfide (Na₂S) | Amine (-NH₂) | Can sometimes allow for selective reduction of one nitro group in polynitro compounds. stackexchange.com |

Derivatization Approaches for Functionalization of this compound

The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring of this compound highly electron-deficient. This property opens up possibilities for nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces one of the nitro groups. While specific examples for this compound are not extensively documented, analogous systems like 5,7-dinitroquinoline (B3054851) undergo such reactions. researchgate.net In these cases, nucleophiles such as thiols or sodium azide (B81097) can regiospecifically substitute one of the nitro groups, typically the one at the more sterically accessible or electronically favored position. researchgate.net

Furthermore, the reduction of the nitro groups to amino groups, as discussed previously, provides key intermediates for a wide range of derivatization reactions. The resulting amino groups can be diazotized and converted into a variety of other functional groups or used in the synthesis of fused heterocyclic systems. The oxindole core itself also offers reaction sites, such as the N-H position for alkylation or acylation and the C3 methylene (B1212753) position for condensation reactions, allowing for further structural diversification.

Ring Transformations and Cyclization Reactions of Oxindole Derivatives

The structural integrity of the oxindole ring in this compound can be compromised under specific reaction conditions, leading to ring-opening and subsequent transformation into different heterocyclic structures. These reactions are of significant interest in synthetic organic chemistry for the generation of diverse molecular scaffolds.

One of the notable transformations of this compound is its reaction with sodium hydroxide. This reaction leads to the opening of the lactam ring, a characteristic feature of the oxindole system. The resulting intermediate can then undergo further reactions, providing a pathway to other functionalized aromatic compounds.

Furthermore, the oxidation of this compound provides a route to 5,7-dinitroisatin. Isatins are valuable precursors in the synthesis of a wide range of heterocyclic compounds and bioactive molecules. The conversion of the methylene group at the 3-position of the oxindole to a carbonyl group in the isatin (B1672199) fundamentally alters the reactivity of the molecule, opening up new avenues for synthetic modifications.

The following table summarizes the key reactants and products in the ring transformation and oxidation reactions of this compound:

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Sodium Hydroxide | Ring-opened product | Ring Transformation |

| This compound | Oxidizing Agent | 5,7-Dinitroisatin | Oxidation |

Utilization of this compound as a Synthetic Intermediate

The strategic placement of the nitro groups on the oxindole frame makes this compound a valuable intermediate for the synthesis of more complex molecules. Its chemical reactivity can be harnessed to introduce additional functional groups or to construct new ring systems.

A key application of this compound in synthesis is its conversion to 5,7-dinitro-3-diazooxindole. The introduction of the diazo group at the 3-position creates a highly reactive center that can participate in a variety of subsequent reactions. Diazo compounds are well-established precursors for the generation of carbenes and can undergo cycloaddition reactions, insertions, and rearrangements.

The synthesis of 5,7-dinitro-3-diazooxindole from this compound significantly expands the synthetic utility of the latter. This diazo derivative serves as a building block for the preparation of spirocyclic compounds and other complex heterocyclic systems, which are of interest in medicinal chemistry and materials science.

The table below outlines the transformation of this compound into its reactive diazo derivative:

| Precursor | Reagent(s) | Product | Significance |

| This compound | Nitrous Acid (or equivalent) | 5,7-Dinitro-3-diazooxindole | Highly reactive synthetic intermediate for the formation of new C-C and C-N bonds. |

Advanced Spectroscopic Characterization Methods in 5,7 Dinitrooxindole Research

Application of Mass Spectrometry for Fragmentation Analysis and Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of 5,7-dinitrooxindole. massspeclab.commdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. massspeclab.com

In the analysis of this compound, the mass spectrum displays a distinct molecular ion peak (M+). A study on the fragmentation of this compound revealed significant fragment ions at m/e 223 (molecular ion), 206 ([M-OH]), 205 ([M-H2O]), and 176 ([M-OH-NO]). cdnsciencepub.com This fragmentation pattern, particularly the loss of hydroxyl and water moieties, offers valuable clues about the compound's structure and the presence of specific functional groups. Tandem MS (MS/MS) experiments can further isolate and fragment specific ions, providing deeper structural insights by establishing connectivity between different parts of the molecule. github.iopsu.edunih.gov By analyzing the fragmentation pathways, researchers can piece together the structural puzzle of the molecule. libretexts.org

Table 1: Key Mass Spectrometry Data for this compound cdnsciencepub.com

| Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [M]+ | 223 | Molecular Ion |

| [M-OH]+ | 206 | Loss of a hydroxyl group |

| [M-H₂O]+ | 205 | Loss of a water molecule |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution. duke.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The ¹H NMR spectrum of this compound shows characteristic signals for the protons in the molecule. rsc.org A reported spectrum shows a singlet for the two methylene (B1212753) protons (CH₂) at 6.18 ppm. cdnsciencepub.com It also displays two one-proton collapsed doublets at 1.28 and 1.58 ppm, corresponding to the aromatic protons. cdnsciencepub.com A broad singlet observed at -1.7 ppm is attributed to the NH proton, which is exchangeable with D₂O. cdnsciencepub.com The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the oxindole (B195798) ring.

Table 2: ¹H NMR Chemical Shift Data for this compound cdnsciencepub.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | 6.18 | s | 2H | CH₂ |

| 2 | 1.28 | d | 1H | Aromatic H |

| 3 | 1.58 | d | 1H | Aromatic H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comathabascau.ca The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. A reported spectrum shows a band at 3180 cm⁻¹ corresponding to the N-H stretching vibration. cdnsciencepub.com The C=O stretching vibration of the carbonyl group is observed at 1716 cm⁻¹. cdnsciencepub.com The presence of the nitro groups (NO₂) is confirmed by strong absorption bands at 1508 cm⁻¹ and 1332 cm⁻¹. cdnsciencepub.com

Table 3: Characteristic IR Absorption Bands for this compound cdnsciencepub.com

| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3180 | Stretching |

| C=O | 1716 | Stretching |

| NO₂ | 1508, 1332 | Asymmetric & Symmetric Stretching |

| Aromatic C-H | Not specified in results | Stretching |

Electronic Spectroscopy (UV-Vis) in Dinitrooxindole Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. upi.edu The presence of the aromatic ring and the nitro groups, which are strong chromophores, results in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the electronic structure of the molecule. While specific UV-Vis data for this compound was not found in the search results, related dinitro-aromatic compounds typically exhibit strong absorption in the UV region. The study of the UV-Vis spectrum can provide insights into the conjugation and electronic properties of the molecule. uzh.chresearchgate.net

Theoretical and Computational Investigations of 5,7 Dinitrooxindole Systems

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanics (QM) serves as the fundamental theory for understanding the electronic structure of molecules. sci-hub.se It provides a mathematical description of the wave-like properties of electrons in atoms and molecules, governed by the Schrödinger equation. sci-hub.seekb.eg Solving this equation, even with approximations, yields information about the allowed energy levels of electrons and the spatial regions they are likely to occupy, known as orbitals. ekb.eg

The primary goal of QM calculations in chemistry is to determine the electronic structure, which dictates a molecule's physical and chemical properties. sci-hub.se These methods can predict molecular geometries, reaction energies, and spectroscopic data. sci-hub.se For a molecule like 5,7-Dinitrooxindole, QM calculations are the first step in building a comprehensive theoretical understanding. The process typically involves solving the Schrödinger equation with the electronic molecular Hamiltonian, often under the Born-Oppenheimer approximation, which assumes the nuclei are stationary relative to the much faster-moving electrons. sci-hub.se Modern computational chemistry leverages a variety of QM approaches, from semi-empirical methods to more rigorous ab initio calculations like Hartree-Fock and beyond, to model electronic behavior with increasing accuracy. sci-hub.seunipd.it These calculations are not merely academic; they provide the foundational data for higher-level theories and simulations. mdpi.com

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for predicting molecular properties. biotech-asia.org DFT is extensively used to calculate the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. biotech-asia.orgschrodinger.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity from which molecular properties can be derived. mdpi.comschrodinger.com This approach is widely applied to study chemical reactivity and electronic properties in both gas and aqueous phases. biotech-asia.org

Geometry Optimization and Energetic Profiling

A primary application of DFT is the geometry optimization of a molecule to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. wuxiapptec.com This process calculates the forces on each atom and adjusts their positions until the net force is negligible and the energy is minimized. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. For the this compound system, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G or higher) are typically used to achieve reliable structural predictions. wuxiapptec.com

The accuracy of DFT-calculated geometries is often high, with bond lengths and angles showing good agreement with experimental data where available. researchgate.net Energetic profiling, including the calculation of thermodynamic properties like heat of formation and steric energy, can also be performed to assess the stability of different conformations. dissercat.com

Interactive Table: Representative Geometric Parameters of an Oxindole (B195798) Ring System

Note: The following data represents typical, optimized parameters for the core oxindole scaffold based on computational studies of related molecules. Specific values for this compound would require a dedicated DFT study.

| Parameter | Atoms Involved | Typical Value (Å or °) |

| Bond Length | C2=O8 | ~1.23 Å |

| Bond Length | C2-N1 | ~1.38 Å |

| Bond Length | C2-C3 | ~1.53 Å |

| Bond Length | N1-C7a | ~1.40 Å |

| Bond Angle | O8=C2-N1 | ~127° |

| Bond Angle | N1-C2-C3 | ~109° |

| Bond Angle | C3a-C7a-N1 | ~110° |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity, and the relevant orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are readily calculated using DFT. schrodinger.comnih.gov

The HOMO is the orbital with the highest energy that contains electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). researchgate.netmasterorganicchemistry.com

The LUMO is the orbital with the lowest energy that is unoccupied. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). researchgate.netmasterorganicchemistry.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . schrodinger.com This gap is a crucial descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comwuxiapptec.com The presence of two electron-withdrawing nitro groups in this compound is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor and decreasing the HOMO-LUMO gap, thereby increasing its reactivity. wuxiapptec.com

Interactive Table: Calculated Frontier Orbital Energies and Properties

Note: This table presents illustrative energy values for a generic oxindole and a dinitro-substituted aromatic system to demonstrate the expected effects. Actual values for this compound would need to be specifically calculated.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

| Generic Oxindole | ~ -6.0 | ~ -1.5 | ~ 4.5 | Moderate Stability |

| Dinitro-Substituted Aromatic | ~ -7.5 | ~ -3.5 | ~ 4.0 | High Reactivity, Electrophilic |

| Expected this compound | Lowered | Significantly Lowered | Reduced | High Reactivity |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While QM methods describe electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. openpr.complos.org MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation changes. aps.org This technique is invaluable for understanding the flexibility of the this compound structure and its interactions with its environment, such as a solvent or a biological macromolecule. aps.org

Simulations are based on a "force field," which is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions like van der Waals and electrostatic forces. aps.org MD simulations can be used to:

Explore the conformational landscape of a molecule.

Analyze the stability of a particular conformation.

Simulate the interaction and binding of a molecule to a protein active site. researchgate.net

Provide insights into thermodynamic properties like free energy. unipd.it

For dinitrooxindole analogues, MD simulations have been used to confirm the stability of ligand-protein complexes derived from docking studies, providing confidence in the predicted binding modes. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are frequently employed to locate the transition state structure and calculate the activation energy barrier for a proposed reaction pathway. windows.net

For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent reactions. For example, in the synthesis of oxindole derivatives, computational methods can help understand the favorability of different cyclization pathways. mpg.de Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying reactions in large systems, like enzymes. iitg.ac.in In a QM/MM approach, the reacting core of the system is treated with high-level QM, while the surrounding environment (e.g., the rest of the protein or solvent) is modeled with a less computationally expensive MM force field. iitg.ac.in

In Silico Modeling in the Context of Biological Interactions of Dinitrooxindole Analogues

In silico modeling refers to the use of computer simulations to study biological systems. ucl.ac.ukmdpi.com It plays a crucial role in modern drug discovery by enabling the prediction of how a molecule might interact with a biological target, such as an enzyme or receptor. iitg.ac.inucl.ac.uk The oxindole scaffold is a privileged structure in medicinal chemistry, and numerous studies have used in silico techniques to investigate the biological potential of its analogues. nih.govnih.gov

Key in silico methods used for oxindole analogues include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the oxindole analogue) when bound to a target protein. It scores the different poses based on their binding energy, helping to identify potential inhibitors. researchgate.netnih.gov Studies on oxindole-indole conjugates have used docking to predict binding to Cyclin-Dependent Kinases (CDKs). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. biotech-asia.org

ADMET Prediction: This involves computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate to assess its drug-likeness. biotech-asia.org

For dinitrooxindole analogues, these models are essential for prioritizing which compounds to synthesize and test experimentally, thereby saving significant time and resources in the drug discovery pipeline. iitg.ac.in For example, in silico studies on various substituted oxindoles have successfully identified potent anticancer agents and enzyme inhibitors. nih.govnih.gov

Biological Activities and Mechanistic Elucidation of 5,7 Dinitrooxindole and Its Analogs

Evaluation of Antimicrobial Efficacy of Oxindole (B195798) Derivatives

Oxindole derivatives have demonstrated notable antimicrobial activities against a range of pathogens. nih.govbohrium.com The introduction of specific functional groups onto the oxindole core can modulate this efficacy. For instance, nitroaromatic compounds are recognized for their potential as cytotoxic agents, with their biological activity often linked to the reduction of the nitro group, which can lead to interactions with microbial DNA. encyclopedia.pubnih.gov

Studies on various oxindole analogs have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones showed significant antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Furthermore, certain 5-oxopyrrolidine derivatives bearing a nitrothiophene substituent displayed selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com This highlights the potential importance of the nitro group, a key feature of 5,7-Dinitrooxindole, in conferring antimicrobial properties. While direct studies on this compound are limited, the data from its analogs suggest a promising area for investigation.

| Compound Type | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Significant antibacterial activity | nih.gov |

| Spiro[oxindole-2,3′-pyrrolidines] | S. aureus, M. luteus | Highest activity against Gram-positive bacteria | mdpi.com |

| 5-Oxopyrrolidine derivative with 5-nitrothiophene | Multidrug-resistant S. aureus | Promising and selective activity (MIC 2 µg/mL) | mdpi.com |

| Indole-thiadiazole derivative (2h) | S. aureus | Effective antibacterial activity (MIC 6.25 µg/mL) | nih.gov |

Anticancer Potential and Apoptosis Induction Pathways

Oxindole derivatives are extensively studied for their anticancer properties, which are often exerted through the induction of apoptosis, a form of programmed cell death critical for eliminating cancerous cells. plos.orgnih.govresearchgate.net The mechanisms involve the modulation of key cellular pathways that control cell death and proliferation.

Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. wright.edu Apoptotic pathways converge on the activation of these enzymes. Initiator caspases (like caspase-9) activate effector caspases (like caspase-3 and -7), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. wright.edumdpi.com

Several studies have demonstrated that oxindole derivatives induce apoptosis in cancer cells through the activation of caspases. Treatment of human colon cancer cells (HCT-116) and renal cancer cells (786-O) with oxindole analogs resulted in a significant increase in the levels of activated (cleaved) caspase-9 and caspase-3. plos.orgnih.gov For instance, a β-Carboline-Oxindole hybrid, compound 10s, was shown to increase the protein expression of caspase-3, -8, and -9 in HCT-15 cancer cells. researchgate.net Similarly, high-throughput screening identified 5-nitroisatins as potent inhibitors of caspase-3, suggesting that the nitro-substitution on the oxindole ring is critical for this interaction. wright.edu The activation of these caspases leads to the cleavage of essential proteins like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which was also observed in cells treated with these oxindole derivatives. plos.orgresearchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial (or intrinsic) pathway of apoptosis. spandidos-publications.com The balance between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax) determines the cell's fate. researchgate.net An increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. spandidos-publications.comresearchgate.net

Oxindole derivatives have been shown to effectively modulate this critical ratio to induce apoptosis. In several cancer cell lines, treatment with oxindole analogs led to the downregulation of the anti-apoptotic Bcl-2 protein and the upregulation of the pro-apoptotic Bax protein. plos.orgnih.govresearchgate.net For example, an oxindole derivative, SH-859, upregulated Bax expression and downregulated Bcl-2 expression in human kidney carcinoma cells in a concentration-dependent manner. nih.gov Isatin (B1672199), the parent compound of many oxindole derivatives, was also shown to decrease the Bcl-2/Bax ratio in MCF-7 breast cancer cells. spandidos-publications.com This shift in the Bax/Bcl-2 balance facilitates mitochondrial dysfunction and commits the cancer cell to apoptosis.

| Compound/Analog | Cell Line | Effect on Apoptotic Proteins | Reference |

|---|---|---|---|

| Di-spiropyrrolizidino oxindole (CY2) | HCT116 (Colon) | ↑ Bax, ↑ Bad, ↓ Bcl-2, ↑ Caspase-3/9, ↑ Cleaved PARP | plos.org |

| Oxindole derivative (SH-859) | 786-O (Kidney) | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3/9, ↑ Cleaved PARP | nih.gov |

| β-Carboline-Oxindole hybrid (10s) | HCT-15 (Colon) | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3/8/9, ↑ Cleaved PARP | researchgate.net |

| 3-benzylideneindolin-2-one (4b) | COLO-205 (Colorectal) | ↑ Bax (5.1-fold), ↓ Bcl-2 (4.16-fold), ↑ Caspase-3 (3.97-fold) | researchgate.net |

| Isatin | MCF-7 (Breast) | ↓ Bcl-2, ↑ Bax | spandidos-publications.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. scielo.br Tumors secrete signaling molecules, such as Vascular Endothelial Growth Factor (VEGF), to stimulate the growth of blood vessels that supply them with oxygen and nutrients. researchgate.net Inhibiting this process is a key strategy in cancer therapy.

Certain oxindole derivatives have emerged as potent inhibitors of angiogenesis. scielo.br They primarily function by targeting receptor tyrosine kinases (RTKs), which are crucial for transducing growth factor signals. scielo.br Specifically, analogs like SU5416 and SU6668 are effective inhibitors of the VEGF receptor 2 (VEGFR2). scielo.bracs.org By blocking the VEGFR2 signaling pathway, these compounds prevent the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels. In vitro studies showed that SU5416 and SU6668 inhibited angiogenesis by over 86% at a concentration of 10 µmol/L. scielo.br This mechanism effectively starves the tumor, limiting its growth and potential to spread.

Structure-Activity Relationship (SAR) Studies for Nitro-Oxindole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For nitro-oxindole derivatives, several structural features have been identified as important for their biological activity.

Role of the Nitro Group: The presence and position of a nitro group on the oxindole or an associated ring are often critical for potency. In studies of caspase inhibitors, 5-nitroisatins were found to be highly potent, suggesting the electrophilicity provided by the nitro group is key for interacting with the target enzyme. wright.edu The nitro group has also been shown to be crucial for the anti-inflammatory and antimicrobial activity of some indole (B1671886) derivatives. mdpi.commdpi.com SAR studies on pyrrolidine (B122466) derivatives revealed that substitution with a p-nitro group led to the most potent compounds for certain activities. tandfonline.com

Substitution on the Oxindole Ring: Modifications at various positions of the oxindole ring significantly impact anticancer activity. Studies on oxindole–indole conjugates designed as CDK inhibitors showed that substitutions at the C-5 and C-7 positions are important for efficacy. mdpi.com Adding an electron-withdrawing group, such as a chlorine atom, at the C-5 position was found to increase the anti-apoptotic potency of some oxindole derivatives by approximately two-fold. wright.edu

Substitution at N-1 Position: The nitrogen atom at position 1 of the oxindole ring is another key site for modification. For oxindole–indole conjugates, substituting the N-1 position with different groups modulated the anticancer activity. A methyl substitution at N-1 was found to be more potent than a propyl group, suggesting that the bulkiness of the substituent is a determining factor. mdpi.comnih.gov

Importance of the Oxindole Scaffold: The oxindole core itself is often essential for activity. In one study, the bioisosteric replacement of the oxindole nucleus with indane or tetralin rings resulted in a diminished anti-proliferative activity, highlighting the privileged nature of the oxindole scaffold. mdpi.com

Investigation of Molecular Mechanisms of Action with Biological Targets

The biological activities of this compound analogs are mediated through interactions with several key molecular targets, leading to the modulation of critical cellular pathways.

Apoptotic Proteins: The primary mechanism for the anticancer effect of many oxindole derivatives is the induction of apoptosis. This is achieved by targeting core components of the apoptotic machinery. They modulate the activity of caspases , particularly initiating the cleavage of pro-caspase-9 and pro-caspase-3 into their active forms. plos.orgnih.gov Concurrently, they alter the balance of the Bcl-2 family proteins , causing a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax , which triggers the mitochondrial pathway of apoptosis. plos.orgresearchgate.netspandidos-publications.com

Cyclin-Dependent Kinases (CDKs): Some oxindole derivatives exert their anticancer effects by targeting the cell cycle machinery. The compound SU9516, for example, is a potent and selective inhibitor of CDK2 . scielo.br Inhibition of CDKs halts the cell cycle progression, preventing cancer cells from dividing and proliferating, and can also lead to an increase in apoptosis. scielo.brresearchgate.net

Q & A

Q. What are the key physicochemical properties of 5,7-Dinitrooxindole critical for experimental handling and storage?

Methodological Answer: The compound’s physicochemical properties guide experimental design and safety protocols. Key properties include:

- Molecular formula : C₈H₅N₃O₅ (molecular weight: 223.14 g/mol).

- Boiling point : 454.2°C at 760 mmHg.

- Density : 1.656 g/cm³.

- Refractive index : 1.67.

- Flash point : 228.5°C (indicating flammability risks).

For safe handling, prioritize inert atmospheres during high-temperature reactions (e.g., nitro group reduction) and use desiccants for storage due to potential hygroscopicity. Always consult safety data sheets (SDS) for hazard mitigation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Reagent stoichiometry : Adjust molar ratios of nitrating agents (e.g., HNO₃/H₂SO₄) to minimize byproducts.

- Temperature control : Maintain ≤50°C during nitration to prevent decomposition.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure product.

- Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (δ 10.2 ppm for oxindole NH) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identify nitro (N=O) stretches at ~1520 cm⁻¹ and 1340 cm⁻¹.

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.8–8.5 ppm) and carbonyl carbons (δ ~170 ppm).

- Mass spectrometry (EI-MS) : Confirm molecular ion peak at m/z 223.1.

- UV-Vis : Monitor electronic transitions (λmax ~300 nm) for reactivity studies .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric analysis : Use X-ray crystallography or DFT calculations to map electron density around nitro groups.

- Kinetic studies : Compare reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled conditions.

- Hammett plots : Correlate substituent effects (σ values) with activation energies to quantify electronic contributions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Aggregate data from primary literature, categorizing by assay type (e.g., IC₅₀ values in enzyme vs. cell-based assays).

- Statistical rigor : Apply ANOVA or t-tests to evaluate significance of divergent results.

- Experimental replication : Standardize protocols (e.g., cell lines, solvent controls) to isolate compound-specific effects .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer:

- QSAR modeling : Relate logP (partition coefficient) and nitro group stability to biodegradation rates.

- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments.

- Ecotoxicity assays : Validate predictions with Daphnia magna or algal growth inhibition tests .

Q. What advanced chromatographic methods separate this compound from complex reaction mixtures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。